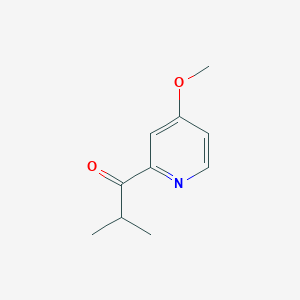![molecular formula C12H11FN2O4 B13208407 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with a complex structure that includes a fluorophenyl group, an imidazolidinone ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of automated reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)propionic acid: This compound shares the fluorophenyl and propanoic acid moieties but lacks the imidazolidinone ring.
4-Fluorocinnamic acid: Similar in having a fluorophenyl group but differs in the presence of a cinnamic acid structure.
2-Phenylpropionic acid: Contains a phenyl group and a propanoic acid moiety but lacks the fluorine atom and the imidazolidinone ring.
Uniqueness
The uniqueness of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid lies in its combination of the fluorophenyl group, the imidazolidinone ring, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Eigenschaften
Molekularformel |
C12H11FN2O4 |
|---|---|
Molekulargewicht |
266.22 g/mol |
IUPAC-Name |
3-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17) |
InChI-Schlüssel |
BUGLTQSXUCDHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
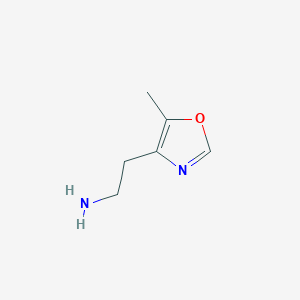
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
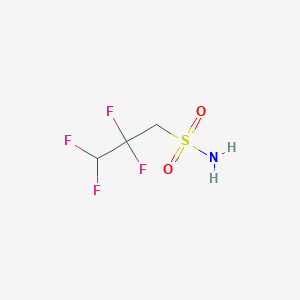
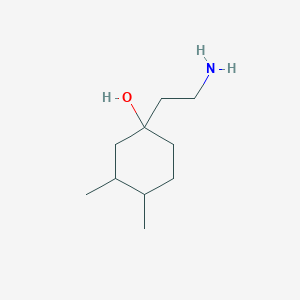
![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
amine](/img/structure/B13208386.png)
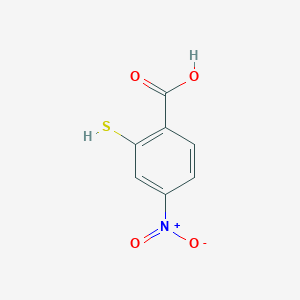
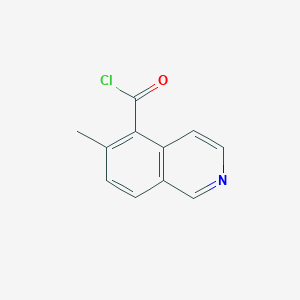

![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)
